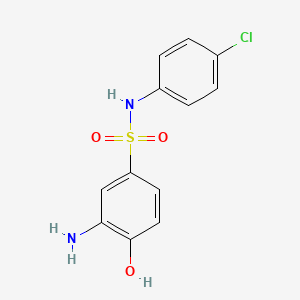![molecular formula C13H10Cl2N2O2S2 B2375295 2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3,4-dichlorophenyl)hydrazone] CAS No. 338749-60-3](/img/structure/B2375295.png)
2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3,4-dichlorophenyl)hydrazone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Derivative Formation
Synthesis of Intermediates : 4-Hydroxy-6-methylthieno[2,3-b]thiopyran-2-sulfonamide, an intermediate of dorzolamide hydrochloride, has been synthesized from 2-mercaptothiophene and crotonic acid, leading to several derivative formations (Lei, 2007).
Derivative Formation for Biological Activity : The reaction of 2,6-diphenyl and 2,6-di-p-tolyltetrahydro-4H-thiopyran-4-ones with benzaldehyde resulted in derivatives such as thiopyrano[4,3-c]isoxazole and thiopyrano[4,3-c]pyrazole, suggesting potential for biological activity research (El-Ghanam, 2006).
Molecular Rearrangement and New Compounds : A study showed a novel molecular rearrangement resulting in 7H-thieno[2,3-c]thiopyran-7-thiones and 4H-thieno[3,2-c]thiopyran-4-thiones, illustrating the potential for discovering new molecular structures (Ogurtsov et al., 2005).
Structural Analysis and Optimization
Crystal Structure Determination : The crystal structure of certain hydrazone derivatives was determined, providing insights into molecular geometry and potential reactivity (Tian Da-ting et al., 2013).
Computational Investigations : Computational investigations on novel hydrazone-containing thieno[2,3-d]pyrimidine revealed insights into molecular interactions and reactivity, useful for drug design and material science (Altowyan et al., 2023).
Biological and Chemical Properties
Antimicrobial Activity : Some compounds synthesized from thieno[2,3-b]thiopyran derivatives showed promising antimicrobial activities, indicating potential applications in pharmaceutical research (Sytnik et al., 2018).
Chemical Scavenging and Protective Properties : Certain thieno[2,3-b]thiopyran derivatives were designed and tested as OH• radical scavengers and showed properties that could protect astroglial glutamate transporters, suggesting neuroprotective applications (Cauquil-Caubère & Kamenka, 1998).
特性
IUPAC Name |
3,4-dichloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S2/c14-10-2-1-8(7-11(10)15)16-17-12-4-6-21(18,19)13-9(12)3-5-20-13/h1-3,5,7,16H,4,6H2/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCAVNMAXWRIFS-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NNC3=CC(=C(C=C3)Cl)Cl)C=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/NC3=CC(=C(C=C3)Cl)Cl)C=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2375218.png)

![Methyl {[(2,6-dimethylpiperidin-1-yl)carbonothioyl]thio}acetate](/img/structure/B2375221.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2375223.png)

![2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one](/img/structure/B2375227.png)
![(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2375228.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2375230.png)
![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2375231.png)
![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-5-[(2-chloropyridin-3-yl)carbonyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2375232.png)
![(Z)-3-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2375235.png)
